molecular formula C22H23N5O B11002006 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B11002006
M. Wt: 373.5 g/mol
InChI Key: MOGXCUNADGJELR-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the imidazole family. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It’s also known as 1,3-diazole. The compound you’ve mentioned combines an indole moiety with a triazole group, resulting in a unique structure.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps

    Indole Formation: Start with propan-2-ylamine (isopropylamine) and glyoxal. React them to form the indole core.

    Triazole Formation: Introduce the 1H-1,2,4-triazole-1-ylmethyl group using appropriate reagents.

    Acetylation: Acetylate the amino group to obtain the final compound.

Industrial Production:

While specific industrial methods may vary, the compound can be produced on a larger scale using similar synthetic steps.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidation of the indole moiety or the triazole ring.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Substitution reactions at various positions. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

Scientific Research Applications

    Medicine: Investigate its potential as an antitumor, antimicrobial, or anti-inflammatory agent.

    Chemistry: Explore its reactivity in organic synthesis.

    Biology: Study its effects on cellular pathways.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, you can compare this structure with other indole-containing or triazole-based molecules. Its uniqueness lies in the fusion of these two distinct heterocyclic systems.

Properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

2-(1-propan-2-ylindol-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C22H23N5O/c1-16(2)27-13-18(20-5-3-4-6-21(20)27)11-22(28)25-19-9-7-17(8-10-19)12-26-15-23-14-24-26/h3-10,13-16H,11-12H2,1-2H3,(H,25,28)

InChI Key

MOGXCUNADGJELR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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